molecular formula C21H19ClN2O5S B11654746 Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B11654746
M. Wt: 446.9 g/mol
InChI Key: VLKDPADCSJKUKA-UHFFFAOYSA-N
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Description

This compound features a 2,5-dioxopyrrolidin-1-yl (succinimide) core substituted with a thioether-linked 4-chlorophenyl group and an ethyl benzoate ester at the para position. Its structure integrates key pharmacophoric elements: a maleimide-like ring (implicated in covalent binding to cysteine residues in enzymes) , a thioether bridge (enhancing metabolic stability), and a lipophilic 4-chlorophenyl group (improving membrane permeability). The ethyl benzoate ester may influence solubility and bioavailability.

Properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

ethyl 4-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H19ClN2O5S/c1-2-29-21(28)13-3-9-16(10-4-13)24-19(26)11-17(20(24)27)30-12-18(25)23-15-7-5-14(22)6-8-15/h3-10,17H,2,11-12H2,1H3,(H,23,25)

InChI Key

VLKDPADCSJKUKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a strong nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound’s aromatic and thioether groups can participate in π-π stacking and hydrophobic interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights structural differences and similarities with analogues from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 2,5-Dioxopyrrolidin-1-yl - Thioethyl-4-chlorophenyl
- Ethyl 4-benzoate
C21H19ClN2O5S 446.90 Combines succinimide core with thioether and chlorophenyl for enhanced stability
Ethyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate 2,5-Dioxopyrrolidin-1-yl - 4-Chloro
- 4-Methoxyphenyl
- Ethyl 3-benzoate
C20H17ClN2O5 400.81 Meta-substituted benzoate; methoxyphenyl may reduce lipophilicity vs. chloro
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 2,5-Dioxopyrrolidin-1-yl - 4-Fluorophenyl
- Piperazine-1-carboxylate
C19H22FN3O4 375.40 Fluorine’s electron-withdrawing effect; piperazine enhances solubility
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene - Ethoxy-oxoethyl
- 4-Hydroxyphenyl
C22H25NO6S 431.50 Non-succinimide core; hydroxyl group increases polarity

Physicochemical and Functional Properties

  • Lipophilicity : The target’s 4-chlorophenyl group increases logP compared to fluorophenyl () or methoxyphenyl () analogues.
  • Solubility : Piperazine-containing derivatives () exhibit higher aqueous solubility due to the basic nitrogen, whereas the hydroxyl group in ’s compound enhances polarity .

Biological Activity

Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Ethyl ester functional group
  • Benzoate moiety
  • Pyrrolidine ring with thioether and amine substituents
  • 4-Chlorophenyl group , which enhances its biological activity potential

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The specific synthetic pathways may vary based on the desired functional groups and overall molecular design.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for conditions like Alzheimer's disease. Inhibitory activities were measured using IC50 values, with some derivatives demonstrating strong inhibition comparable to established drugs .

Case Studies and Research Findings

  • Docking Studies : Computational docking studies have elucidated the interaction mechanisms of this compound with target proteins. These studies help predict binding affinities and identify key amino acid interactions that contribute to its pharmacological effects .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis has been conducted on related compounds, revealing that modifications in the structure significantly affect biological activity. For example, variations in substituents on the pyrrolidine ring can enhance or diminish antibacterial potency .
  • Comparative Analysis : A comparison of this compound with structurally similar compounds highlights its unique combination of functional groups that may synergistically contribute to its biological activity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against S. typhi, B. subtilis
AChE InhibitionStrong inhibition (IC50 values < 10 µM)
Binding AffinitySignificant interactions with BSA

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